molecular formula C6H8ClN5O2S B3060924 N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine CAS No. 131748-59-9

N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine

Cat. No.: B3060924
CAS No.: 131748-59-9
M. Wt: 249.68 g/mol
InChI Key: MHLUDIQXOUITIL-UHFFFAOYSA-N
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Description

N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine (CAS No. 131748-59-9), also known as clothianidin (CGA322704), is a neonicotinoid insecticide and a key metabolite of thiamethoxam . Its molecular formula is C₆H₈ClN₅O₂S, with a molecular weight of 249.68 g/mol . Structurally, it features a nitroguanidine moiety linked to a 2-chloro-1,3-thiazol-5-ylmethyl group, which confers high affinity for insect nicotinic acetylcholine receptors . Clothianidin is both a standalone pesticide and an impurity in thiamethoxam synthesis, arising during the degradation of the parent compound .

Properties

IUPAC Name

2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-methyl-1-nitroguanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN5O2S/c1-11(12(13)14)6(8)10-3-4-2-9-5(7)15-4/h2H,3H2,1H3,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHLUDIQXOUITIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=NCC1=CN=C(S1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80616663
Record name N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131748-59-9
Record name N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80616663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. The interaction inhibits the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft, which can enhance neurotransmission. Additionally, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine interacts with various proteins involved in oxidative stress responses, thereby modulating cellular redox states.

Molecular Mechanism

At the molecular level, N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine exerts its effects through several mechanisms. One primary mechanism is the binding interaction with specific biomolecules. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity. This binding is facilitated by the compound’s thiazole ring, which interacts with the enzyme’s catalytic residues. Additionally, N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine can inhibit or activate other enzymes, leading to changes in cellular processes such as signal transduction and gene expression. These molecular interactions ultimately result in the compound’s diverse biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its biological activity. Long-term exposure to N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s biological impact.

Dosage Effects in Animal Models

The effects of N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine vary with different dosages in animal models. At low doses, the compound can enhance certain cellular functions without causing significant toxicity. At higher doses, it may induce toxic effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without adverse effects. These findings underscore the importance of dosage optimization in the application of this compound in various biological contexts.

Subcellular Localization

N’‘-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular localization of N’'-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine is a critical factor determining its biological effects and therapeutic potential.

Biological Activity

N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine, often referred to as a derivative of nitroguanidine, is a compound with significant biological activity, particularly in the context of its role as a metabolite of the insecticide Clothianidin. This article explores its biological activity, mechanisms of action, and implications for health and environmental safety based on diverse research findings.

  • Chemical Formula : C6_{6}H6_{6}ClN5_{5}O2_{2}S
  • Molecular Weight : 215.66 g/mol
  • CAS Number : 135018-15-4

This compound acts primarily as a nicotinic acetylcholine receptor agonist , which is characteristic of neonicotinoid insecticides. This mechanism leads to overstimulation of the nervous system in insects, resulting in paralysis and death. The compound's interaction with acetylcholine receptors also raises concerns regarding potential neurotoxic effects in non-target species, including humans.

Genotoxicity and Carcinogenic Potential

Research indicates that exposure to N-nitrosamines, including this compound, can lead to significant cellular changes associated with cancer development. For instance, studies have shown that long-term exposure to N-methyl-N-nitro-N-nitroguanidine (MNNG), a related compound, can induce gastric cancer through mechanisms involving inflammation, oxidative stress, and abnormal cell proliferation .

In one study, rats exposed to MNNG exhibited reduced levels of E-cadherin and increased expression of vimentin and proliferating cell nuclear antigen (PCNA), markers indicative of epithelial-mesenchymal transition (EMT) and cell proliferation . These findings suggest that similar mechanisms may be at play with this compound.

Case Studies on Phytochemical Interventions

Several phytochemicals have been investigated for their protective effects against MNNG-induced gastric cancer. For example:

  • Corilagin : Induces apoptosis in gastric cancer cells by regulating the HMBG1/PI3K/AKT signaling pathway.
  • Crocetin : Increases apoptosis in gastric cancer cells by modulating Bcl-2 and Bax expression levels.

These studies illustrate the potential for natural compounds to mitigate the harmful effects associated with nitroguanidine derivatives .

Safety and Environmental Impact

As a metabolite of Clothianidin, this compound has raised safety concerns due to its persistence in the environment and potential for bioaccumulation. The European Chemicals Agency (ECHA) has classified Clothianidin as a biocide approved for use in controlling various pests but emphasizes the need for careful management to minimize risks to non-target organisms .

Summary Table of Biological Effects

Biological ActivityObserved EffectsReference
GenotoxicityInduction of gastric cancer markers
NeurotoxicityOverstimulation of nicotinic receptors
Apoptosis InductionEnhanced by phytochemicals like Corilagin

Chemical Reactions Analysis

2.1. Aerobic Microbial Degradation

Under aerobic conditions, Pseudomonas stutzeri smk metabolizes clothianidin into 2-chloro-5-methyl thiazole (CMT) and methyl nitroguanidine (MNG) through oxidative demethylation and nitro group reduction .

Degradation Product Pathway Environmental Impact
CMTThiazole ring cleavagePersistent in soil and groundwater
MNGNitro-to-amine reductionHigh mobility in aqueous systems

Key Findings :

  • 62% degradation efficiency within 14 days at pH 7 and 30°C .

  • Metabolites lack insecticidal activity, reducing ecological toxicity .

2.2. Hydrolysis

Clothianidin undergoes hydrolysis under alkaline conditions (pH > 9), yielding N-methyl-N-nitroguanidine and 2-chloro-5-(hydroxymethyl)thiazole .

Reaction Conditions Half-Life
Base-catalyzed hydrolysispH 12, 25°C3–7 days

3.1. Chlorine Substitution

The chlorine atom on the thiazole ring is susceptible to nucleophilic substitution. For example, reaction with sodium methoxide replaces chlorine with methoxy :

Clothianidin+NaOCH3N 2 Methoxy 1 3 thiazol 5 yl methyl N methyl N nitroguanidine+NaCl\text{Clothianidin}+\text{NaOCH}_3\rightarrow \text{N 2 Methoxy 1 3 thiazol 5 yl methyl N methyl N nitroguanidine}+\text{NaCl}

Reagent Product Application
NaOCH₃Methoxy-thiazole derivativeIntermediate for analogs

4.1. Photodegradation

UV irradiation cleaves the nitroguanidine moiety, forming N-(2-chlorothiazol-5-ylmethyl)-N-methylurea and nitric oxide (NO) .

Condition Primary Product Byproduct
UV-A (365 nm), H₂OUrea derivativeNO

Ecotoxicity : Photodegradation reduces acute toxicity to non-target organisms .

4.2. Soil Metabolism

In soil, clothianidin is demethylated to N-(2-chlorothiazol-5-ylmethyl)-N-nitroguanidine (a primary metabolite) and further degraded to 2-chloro-5-methylthiazole .

Metabolite Persistence (DT₅₀)
N-(2-Chlorothiazol-5-ylmethyl)-N-nitroguanidine150–300 days

5.1. Oxidative Demethylation

The N-methyl group is oxidized by cytochrome P450 enzymes in insects and microbes, forming polar metabolites excreted via phase II conjugation .

Mechanistic Steps :

  • Hydroxylation of the methyl group.

  • Oxidation to aldehyde intermediate.

  • Further oxidation to carboxylic acid.

5.2. Nitro Group Reduction

Microbial nitroreductases convert the nitro group (-NO₂) to amine (-NH₂), diminishing insecticidal activity :

ClothianidinNADPHN 2 Chloro 1 3 thiazol 5 yl methyl N methylguanidine\text{Clothianidin}\xrightarrow{\text{NADPH}}\text{N 2 Chloro 1 3 thiazol 5 yl methyl N methylguanidine}

Stability and Reactivity

Factor Effect on Clothianidin
pH < 4Rapid hydrolysis to MNG and CMT
pH 5–8Stable (half-life >1 year)
UV lightAccelerates nitro group cleavage

Comparison with Similar Compounds

Table 1: Comparative Analysis of Neonicotinoids

Parameter Clothianidin (Target Compound) Thiamethoxam Imidacloprid
IUPAC Name 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-3-methyl-2-nitroguanidine 3-[(2-Chloro-1,3-thiazol-5-yl)methyl]-5-methyl-N-nitro-1,3,5-oxadiazinan-4-imine 1-(6-Chloro-3-pyridylmethyl)-N-nitroimidazolidin-2-ylideneamine
Molecular Formula C₆H₈ClN₅O₂S C₈H₁₀ClN₅O₃S C₉H₁₀ClN₅O₂
Molecular Weight (g/mol) 249.68 291.7 255.7
Key Structural Features Nitroguanidine backbone Oxadiazinan ring system Imidazolidine ring
Bioactivity Direct action on insect receptors Pro-insecticide (converts to clothianidin) Early-generation neonicotinoid

Structural Insights :

  • Clothianidin: The nitroguanidine group (N-NO₂) enhances stability and receptor binding .
  • Thiamethoxam : The oxadiazinan ring undergoes metabolic activation in plants or insects to form clothianidin, increasing its potency .
  • Imidacloprid : Features a chloropyridinyl group instead of thiazolyl, reducing thiazole-specific bioactivity .

Toxicity and Environmental Behavior

Table 2: Toxicological and Environmental Profiles

Parameter Clothianidin Thiamethoxam Imidacloprid
Acute Oral LD₅₀ (rat) >5,000 mg/kg Data not available in evidence ~450 mg/kg (literature reference)
Dermal LD₅₀ (rat) >2,000 mg/kg Data not available in evidence >5,000 mg/kg (literature reference)
Soil Mobility High mobility; leaches to groundwater Moderate adsorption due to polar groups Low mobility due to higher log P
Environmental Persistence Persists in soil; slow degradation Shorter half-life (converts to clothianidin) High persistence in aquatic systems

Key Findings :

  • Clothianidin exhibits low acute toxicity in mammals but poses risks to non-target insects like bees .
  • Thiamethoxam’s pro-insecticide nature reduces initial toxicity but increases environmental load via clothianidin formation .
  • Imidacloprid’s higher log P (partition coefficient) correlates with bioaccumulation in aquatic ecosystems .

Metabolic Pathways

  • Clothianidin : Undergoes denitrification to form N-methylguanidine and hydrolysis to urea derivatives .
  • Thiamethoxam : Metabolized via N-demethylation and ring cleavage to yield clothianidin as a primary active metabolite .
  • Imidacloprid : Degrades to olefin and urea metabolites, with slower nitro-reduction compared to clothianidin .

Preparation Methods

Core Functional Groups

The molecule comprises:

  • A 2-chloro-1,3-thiazol-5-yl heterocycle, providing electrophilic reactivity at the methylene position.
  • A N-methyl-N-nitroguanidine moiety, requiring precise nitration conditions to avoid over-oxidation.
    The IUPAC name 2-[(2-chloro-1,3-thiazol-5-yl)methyl]-1-methyl-1-nitroguanidine reflects this arrangement, with a molecular formula of C₆H₈ClN₅O₂S and a molecular weight of 249.68 g/mol.

Retrosynthetic Analysis

Disconnection strategies suggest two primary intermediates:

  • 2-Chloro-5-(chloromethyl)-1,3-thiazole : Serves as the electrophilic coupling partner.
  • N-Methyl-N-nitroguanidine : The nucleophilic component for alkylation.
    Alternative routes may involve pre-functionalized guanidines or late-stage nitration.

Preparation Methodologies

Thiazole Core Synthesis

The 2-chloro-1,3-thiazole ring is synthesized via:

  • Hantzsch Thiazole Synthesis : Condensation of thioamides with α-haloketones. For example, reacting chloroacetonitrile with thiourea yields 2-amino-5-chlorothiazole, followed by chlorination at the 2-position using POCl₃.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the thiazole intermediate with >95% purity.

Nitroguanidine Formation

N-Methyl-N-nitroguanidine is prepared through:

  • Methylation of Guanidine : Guanidine hydrochloride treated with methyl iodide in alkaline conditions forms N-methylguanidine.
  • Nitration : Controlled nitration using nitric acid/sulfuric acid at 0–5°C introduces the nitro group selectively at the N-position.
    Key Data :
  • Yield: 72–78% after recrystallization (ethanol/water).
  • Hazard: Exothermic reaction; requires strict temperature control.

Coupling Reaction

The final step involves nucleophilic substitution:

  • Alkylation : 2-Chloro-5-(chloromethyl)-1,3-thiazole (1.2 eq) reacts with N-methyl-N-nitroguanidine (1.0 eq) in acetonitrile at 60°C for 12 hours.
  • Base Selection : Potassium carbonate (2.5 eq) neutralizes HCl byproduct, improving reaction efficiency.
    Optimization Insights :
  • Solvent screening showed acetonitrile > DMF > THF for minimizing side products.
  • Reaction monitoring via TLC (Rf = 0.3 in 7:3 ethyl acetate/hexane).

Purification and Characterization

Isolation Techniques

  • Rotary Evaporation : Removes acetonitrile under reduced pressure (40°C, 200 mbar).
  • Recrystallization : Ethanol/water (4:1) yields crystalline product (mp 148–150°C).

Analytical Data

Property Value Method/Source
Molecular Weight 249.68 g/mol PubChem CID 21663069
Melting Point 148–150°C EPA Report
HPLC Retention Time 18 minutes (C18 column) EPA Method
SMILES CN(C(=NCC1=CN=C(S1)Cl)N)N+[O-] PubChem

Scale-Up Considerations

Industrial Production

  • Continuous Flow Reactors : Enhance safety during nitration by minimizing reagent accumulation.
  • Waste Management : Neutralization of acidic byproducts with Ca(OH)₂ reduces environmental impact.

Q & A

Basic: What are the recommended methods for synthesizing N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine in laboratory settings?

Methodological Answer:
A validated synthesis route involves reacting (Z)-2-(1,3-thiazolidin-2-ylidene)cyanamide with 2-chloro-5-thiazolylmethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at room temperature with stirring, followed by filtration, solvent concentration, and purification via column chromatography. This yields the target compound with a 53.7% efficiency. Crystallization from tetrahydrofuran (THF) produces single crystals suitable for structural analysis .

Basic: What spectroscopic techniques are critical for confirming the structural identity and purity of this compound?

Methodological Answer:

  • 1H NMR : Characteristic peaks include δ 7.71 (s, thiazole-H), 4.79 (s, CH2 linker), and 3.49–3.92 (m, thiazolidine ring protons). These signals confirm regiochemistry and absence of impurities .
  • Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C=N at 1.150 Å) and stereochemistry (Z-configuration). SHELX software (SHELXS97/SHELXL97) refines crystallographic parameters, validating molecular geometry .

Advanced: How do environmental factors influence the degradation pathways of this compound in soil ecosystems?

Methodological Answer:
Degradation pathways include:

  • Hydrolysis : pH-dependent cleavage of the nitroimino group, yielding N-(2-chloro-1,3-thiazol-5-ylmethyl)urea .
  • Microbial metabolism : N-demethylation to form N-demethyl clothianidin, followed by denitrification to N-methylguanidine. Soil organic carbon (SOC) content enhances sorption (Kd = 2.5–14.7 L/kg), reducing bioavailability but prolonging persistence .
  • Methodological resolution : Isotopic labeling (e.g., 14C-tracers) and LC-MS/MS quantify metabolites under varying pH (4–8) and SOC conditions .

Advanced: What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

Methodological Answer:

  • Disordered moieties : The thiazolidine ring may exhibit conformational flexibility. SHELXL’s PART instruction partitions disorder, while restraints (DFIX, SIMU) stabilize refinement .
  • Hydrogen placement : H-atoms are constrained using riding models (C–H = 0.93–0.97 Å) with isotropic displacement parameters (Uiso = 1.2Ueq) .
  • Validation : R-factor convergence (<0.05) and CheckCIF/PLATON verify structural integrity .

Advanced: How do contradictory findings regarding the compound's environmental persistence arise, and what methodological approaches resolve them?

Methodological Answer:
Discrepancies arise from:

  • Soil heterogeneity : Clay content (10–30%) variably influences sorption (Kd ± 40%).
  • Analytical sensitivity : LC-MS/MS detection limits (0.1–1.0 µg/L) may miss trace metabolites .
  • Resolution : Standardized OECD Guideline 307 (aerobic soil degradation) controls variables (moisture, temperature). Long-term field trials (≥180 days) reconcile lab-field disparities .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Hazard classification : EU Regulation 1272/2008 designates Xn (Harmful; R22: toxic if swallowed) and N (Environmental hazard; R50-53: toxic to aquatic life) .
  • Mitigation : Use fume hoods, nitrile gloves, and particulate-filtering respirators. Waste disposal follows P501 guidelines (incineration with alkaline scrubbers) .

Advanced: What computational modeling approaches are suitable for predicting the compound's interaction with biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulates binding to nicotinic acetylcholine receptors (nAChRs). Key interactions include H-bonding with Arg81 and π-π stacking with Trp148 .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes (RMSD < 2.0 Å over 100 ns). Validate against mutagenesis data (e.g., Arg81Ala reduces binding affinity) .

Advanced: What analytical strategies differentiate between geometric isomers (E/Z) of this compound during synthesis?

Methodological Answer:

  • NOESY NMR : Nuclear Overhauser effects distinguish Z-isomers (thiazolidine CH2 proximity to thiazole-H).
  • Chiral HPLC : Chiralpak IG-3 columns resolve enantiomers (retention time Δ ≥ 2.0 min) .
  • X-ray diffraction : Unambiguous assignment via torsion angles (e.g., C=N–C–S dihedral angles) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine
Reactant of Route 2
Reactant of Route 2
N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-methyl-N-nitroguanidine

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